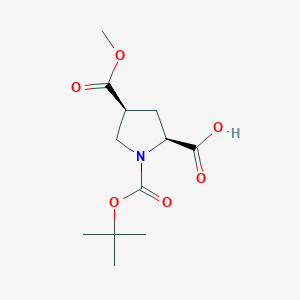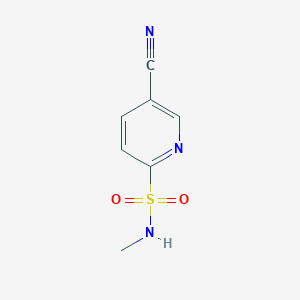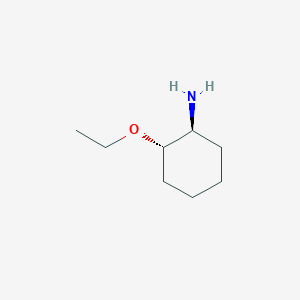
(1S,2S)-2-ethoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-ethoxycyclohexan-1-amine is a chiral amine compound with a cyclohexane ring substituted with an ethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethoxycyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethoxy and amine groups.
Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Amine Group Introduction: The amine group is introduced through reductive amination, where the ketone is first converted to an imine using an amine and then reduced to the amine using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-ethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary amines.
Scientific Research Applications
(1S,2S)-2-ethoxycyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-ethoxycyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and amine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-ethoxycyclohexan-1-amine: The enantiomer of (1S,2S)-2-ethoxycyclohexan-1-amine, with similar chemical properties but different biological activities.
Cyclohexylamine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-ethoxycyclohexanol: Contains an alcohol group instead of an amine, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both ethoxy and amine groups, which provide a combination of reactivity and selectivity not found in similar compounds.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S,2S)-2-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m0/s1 |
InChI Key |
YCYAEUYTQSONCV-YUMQZZPRSA-N |
Isomeric SMILES |
CCO[C@H]1CCCC[C@@H]1N |
Canonical SMILES |
CCOC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


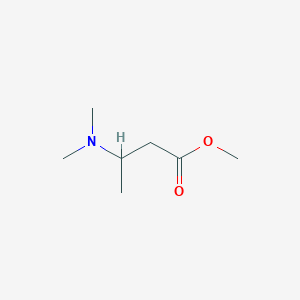
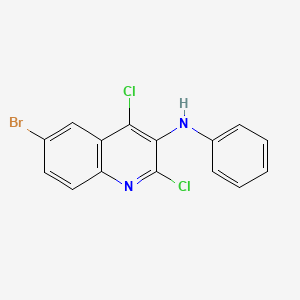
![tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12997308.png)
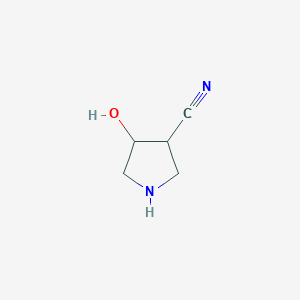
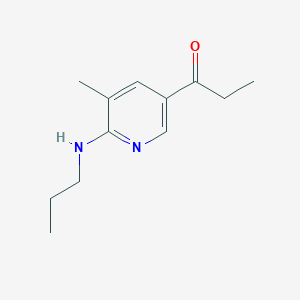
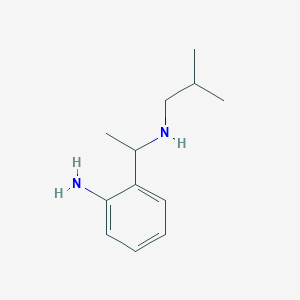


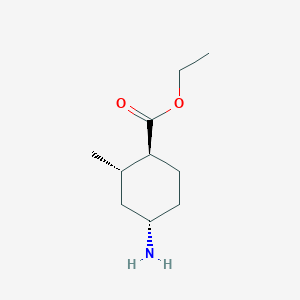
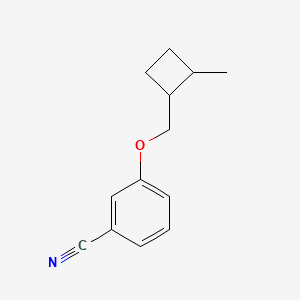
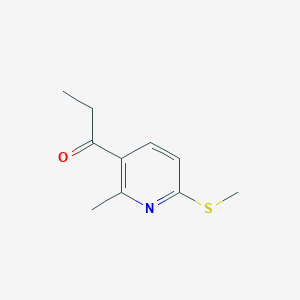
![N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12997351.png)
